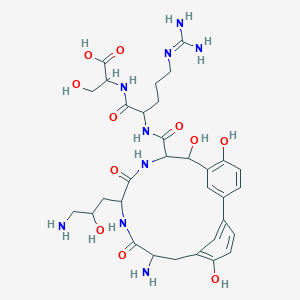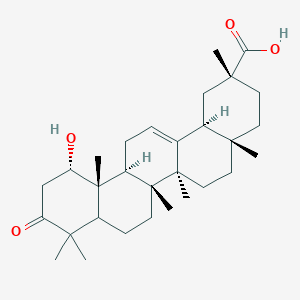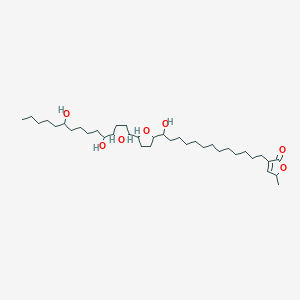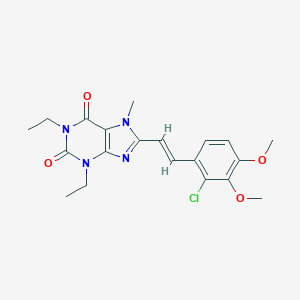
3'-Methyl-3-hydroxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound found in various plants. It has been identified as a potential therapeutic agent due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-hydroxychalcone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking various signaling pathways involved in cancer development. Furthermore, 3-Methyl-3-hydroxychalcone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
3-Methyl-3-hydroxychalcone has been found to affect various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes involved in cancer development and inflammation. It also affects the expression of various genes involved in these processes. Additionally, 3-Methyl-3-hydroxychalcone has been found to affect the levels of various signaling molecules, including cytokines and growth factors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-3-hydroxychalcone in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-Methyl-3-hydroxychalcone. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-3-hydroxychalcone and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, 3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound with potential therapeutic applications. It possesses anticancer, anti-inflammatory, and antioxidant properties and affects various biochemical and physiological processes. Its low toxicity and potential use in combination with other anticancer agents make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Méthodes De Synthèse
3-Methyl-3-hydroxychalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Suzuki coupling. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction of 3-acetyl-4-hydroxybenzaldehyde and acetophenone in the presence of a base catalyst.
Applications De Recherche Scientifique
3-Methyl-3-hydroxychalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-Methyl-3-hydroxychalcone has been found to possess antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
Propriétés
Numéro CAS |
153976-41-1 |
|---|---|
Nom du produit |
3'-Methyl-3-hydroxychalcone |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3/b9-8+ |
Clé InChI |
GPJXEEMHEDUKIP-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Autres numéros CAS |
153976-43-3 |
Synonymes |
3'-methyl-3-hydroxychalcone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)
